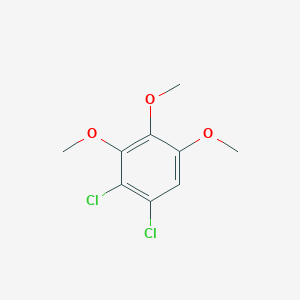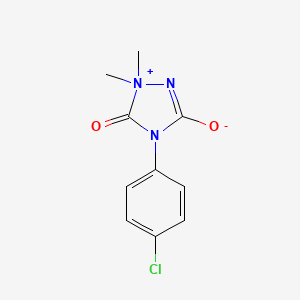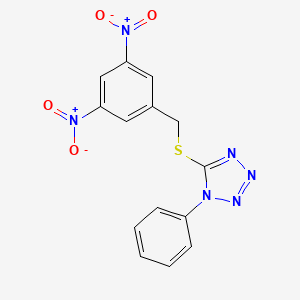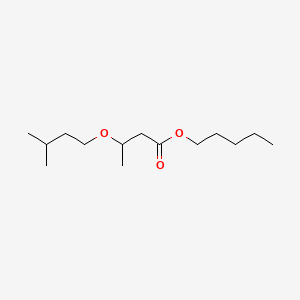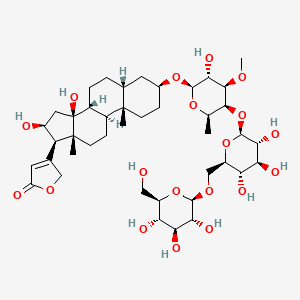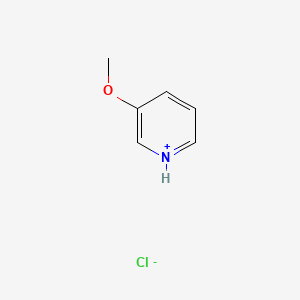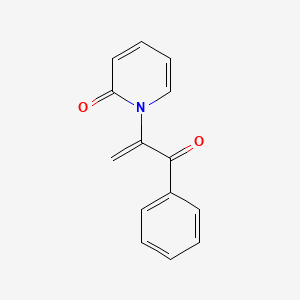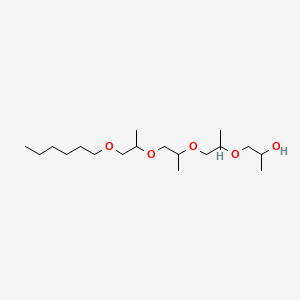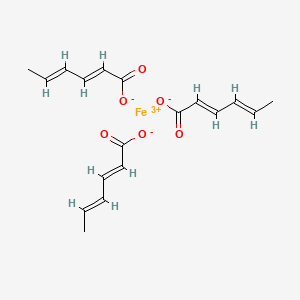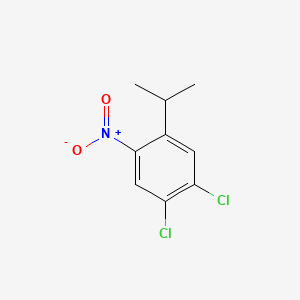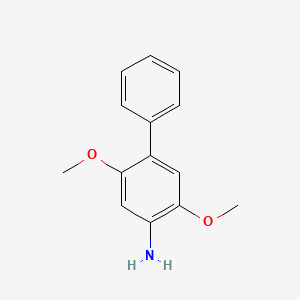
2,5-Dimethoxy(1,1'-biphenyl)-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethoxy(1,1’-biphenyl)-4-amine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two methoxy groups attached to the biphenyl structure at the 2 and 5 positions, and an amine group at the 4 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy(1,1’-biphenyl)-4-amine typically involves the nucleophilic aromatic substitution of fluoroarenes with sodium methoxide, followed by Suzuki coupling with chlorinated phenylboronic acids . This method provides good to excellent yields of the desired methoxylated products. The reaction conditions usually involve the use of a palladium catalyst and a base such as potassium carbonate in a suitable solvent like toluene .
Industrial Production Methods
While specific industrial production methods for 2,5-Dimethoxy(1,1’-biphenyl)-4-amine are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethoxy(1,1’-biphenyl)-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of a nitro group would produce an amine.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethoxy(1,1’-biphenyl)-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2,5-Dimethoxy(1,1’-biphenyl)-4-amine exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with receptor proteins, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethoxy-1,1’-biphenyl: Lacks the amine group, which may affect its reactivity and applications.
4-Amino-1,1’-biphenyl: Lacks the methoxy groups, which can influence its chemical properties and biological activity.
2,5-Dimethoxy-4-nitro-1,1’-biphenyl:
Uniqueness
2,5-Dimethoxy(1,1’-biphenyl)-4-amine is unique due to the presence of both methoxy and amine groups, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
94022-26-1 |
|---|---|
Molekularformel |
C14H15NO2 |
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
2,5-dimethoxy-4-phenylaniline |
InChI |
InChI=1S/C14H15NO2/c1-16-13-9-12(15)14(17-2)8-11(13)10-6-4-3-5-7-10/h3-9H,15H2,1-2H3 |
InChI-Schlüssel |
ZCUNPZLHSGUNOI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1C2=CC=CC=C2)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


